molecular formula C21H19FO5 B2798638 (Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-65-7

(Z)-tert-butyl 2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2798638
CAS No.: 623117-65-7
M. Wt: 370.376
InChI Key: CZPQRBRKFKYBPN-ZDLGFXPLSA-N
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Description

The compound contains several functional groups including a benzofuran, a fluorobenzylidene, and an ester group. The benzofuran is a type of aromatic heterocycle, which consists of a benzene ring fused to a furan. The fluorobenzylidene group is a type of aromatic compound that contains a fluorine atom attached to a benzene ring . The ester group (-COO-) is a common functional group in organic chemistry, known for its participation in esterification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the fluorobenzylidene group, and the ester group. The presence of these groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms in the benzene and furan rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzofuran could undergo electrophilic aromatic substitution reactions, while the ester group could participate in hydrolysis, transesterification, and other common reactions of esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could make the compound polar, and therefore soluble in polar solvents. The aromatic rings could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Homophthalic Anhydride Reactions

  • The study by Shablykin et al. (2017) explored the interaction of homophthalic anhydride and methyl (triphenylphosphoranylidene)acetate, leading to products relevant in organic synthesis and potentially offering pathways for derivatization of similar compounds (Shablykin, Merzhyievsky, & Shablykina, 2017).

Fluorinated Compounds Synthesis

  • Research by Pomeisl et al. (2007) on the synthesis of 3‐Fluorofuran‐2(5H)‐ones from (E)- and (Z)-2-fluoroalk-2-enoates suggests applications in developing fluorinated building blocks, critical in pharmaceuticals and agrochemicals (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Fluorinated Glutamic Acid Derivatives

  • Ramachandran et al. (2007) synthesized fluorinated allylic acetates leading to glutamic acid derivatives, highlighting the role of fluorinated intermediates in medicinal chemistry (Ramachandran, Madhi, & O'donnell, 2007).

Aza Analogs of Tetrabenzoporphin

Furan Ring Opening

  • Igidov and Rubtsov (2019) reported on the furan ring opening in derivatives, which could be applicable in creating novel organic molecules with potential pharmaceutical uses (Igidov & Rubtsov, 2019).

Future Directions

The compound could potentially be explored for its medicinal properties, given the presence of functional groups commonly found in pharmaceuticals. Additionally, modifications to the compound, such as the addition or removal of functional groups, could be explored to enhance its properties .

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO5/c1-21(2,3)27-19(23)12-25-15-8-9-16-17(11-15)26-18(20(16)24)10-13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQRBRKFKYBPN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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